molecular formula C19H22ClN3O B13929709 4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline

4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline

Cat. No.: B13929709
M. Wt: 343.8 g/mol
InChI Key: ODUCPZWQUSKTAA-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a chloro, methoxy, and methyl group attached to the quinoline ring, along with a pyrazolyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline typically involves multi-step reactionsThe pyrazolyl group is then introduced via a condensation reaction with an appropriate hydrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a quinoline carboxylic acid, while substitution of the chloro group with an amine can produce an aminoquinoline derivative .

Scientific Research Applications

4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-methoxy-2-methylquinoline: Similar structure but lacks the pyrazolyl group.

    2-Chloro-7-methoxy-3-methylquinoline: Similar but with different substitution patterns.

    2-Chloro-6,7-dimethoxy-4-methylquinoline: Contains additional methoxy groups

Uniqueness

4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

Molecular Formula

C19H22ClN3O

Molecular Weight

343.8 g/mol

IUPAC Name

4-chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)pyrazol-4-yl]quinoline

InChI

InChI=1S/C19H22ClN3O/c1-12(2)7-8-23-11-14(10-21-23)17-9-16(20)15-5-6-18(24-4)13(3)19(15)22-17/h5-6,9-12H,7-8H2,1-4H3

InChI Key

ODUCPZWQUSKTAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2Cl)C3=CN(N=C3)CCC(C)C)OC

Origin of Product

United States

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